molecular formula C9H15N3O B1529820 2-[2-(Dimethylamino)ethoxy]pyridin-4-amine CAS No. 908117-05-5

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine

Cat. No.: B1529820
CAS No.: 908117-05-5
M. Wt: 181.23 g/mol
InChI Key: VINYJNGGVYOFMO-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine is a pyridine derivative featuring a dimethylaminoethyl ether substituent at the 2-position and an amino group at the 4-position of the pyridine ring. This structure combines electron-donating groups (dimethylamino and ethoxy) with a primary amine, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINYJNGGVYOFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908117-05-5
Record name 2-[2-(dimethylamino)ethoxy]pyridin-4-amine
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Biological Activity

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine, often referred to as DMAE-Py, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of DMAE-Py typically involves the reaction of 4-chloropyridine with 2-(dimethylamino)ethanol under basic conditions. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure.

Anticancer Activity

DMAE-Py has shown promising anticancer properties across multiple cancer cell lines. In vitro studies indicate that it exhibits significant antiproliferative effects:

  • IC50 Values : The compound demonstrated IC50 values ranging from 30 nM to 240 nM against various cancer cell lines, including HeLa and A549 cells .
  • Mechanism of Action : DMAE-Py appears to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and inducing apoptosis through the intrinsic pathway. This was evidenced by the activation of caspase-9 and mitochondrial depolarization in treated cells .

Neuroprotective Effects

Research indicates that DMAE-Py may have neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate cholinergic activity suggests its potential use in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

The biological activity of DMAE-Py is closely tied to its structural components. Key findings from SAR studies include:

  • Dimethylamino Group : The presence of the dimethylamino group is critical for enhancing solubility and biological activity.
  • Pyridine Ring : The pyridine moiety contributes significantly to the interaction with biological targets, affecting both potency and selectivity.
  • Ethoxy Linker : The ethoxy group aids in maintaining the spatial orientation necessary for optimal binding to target proteins .

Case Studies

  • Antisense Oligonucleotide Modulation : A study evaluated the effect of incorporating 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] modifications into antisense oligonucleotides. The results indicated that these modifications maintained potency in liver tissues, suggesting potential applications in gene therapy .
  • Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, DMAE-Py exhibited superior antiproliferative activity compared to traditional chemotherapeutics. Notably, it was found to be more effective than CA-4, a known anticancer agent, particularly against A549 cells .

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine, also known as DMAPEA, is an organic compound with the molecular formula C9H15N3OC_9H_{15}N_3O and a molecular weight of 181.23. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Environmental Remediation

Compounds similar to this compound have been studied for their role in environmental remediation. Amine-functionalized sorbents have demonstrated efficiency in removing persistent organic pollutants, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The removal process relies on electrostatic and hydrophobic interactions, and sorbent morphology, suggesting that similar compounds could be applied in the treatment of municipal water and wastewater for contaminant control.

Pharmaceutical Synthesis

This compound is used in the synthesis of pharmaceuticals. Novel compounds with valuable properties can be used for the preparation of pharmaceuticals . 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, for example, inhibit c-KIT kinase across a wide range of c-KIT mutations and are useful in treating diseases such as cancer .

Use as an intermediate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following pyridine derivatives share structural similarities with 2-[2-(dimethylamino)ethoxy]pyridin-4-amine:

Compound Name Substituents (Pyridine Ring) Key Features Reference
Target Compound 2-[2-(Dimethylamino)ethoxy], 4-NH₂ Combines dimethylaminoethyl ether and amino groups; potential for H-bonding N/A
4-Ethoxypyridin-2-amine 4-OEt, 2-NH₂ Ethoxy and amino groups; forms H-bonded dimers in crystal structures
N-[2-(Dimethylamino)ethyl]pyridin-2-amine 2-NH(CH₂)₂NMe₂ Dimethylaminoethyl chain directly linked to pyridine; no ether group
4-Methyl-3-nitropyridin-2-amine 4-Me, 3-NO₂, 2-NH₂ Nitro and methyl groups; high polarity and reactivity
4-Vinylpyridin-2-amine 4-CH₂CH₂, 2-NH₂ Vinyl substituent; potential for polymerization or conjugation

Key Observations :

  • Electron-Donating vs.
  • Hydrogen Bonding: The amino group at the 4-position and ether oxygen may facilitate intermolecular H-bonding, similar to 4-ethoxypyridin-2-amine, which forms dimers via N–H⋯N bonds .
  • Steric Effects: The dimethylaminoethyl ether chain introduces steric bulk, differentiating it from simpler analogues like 4-vinylpyridin-2-amine .
Physicochemical Properties
Property Target Compound (Inferred) 4-Ethoxypyridin-2-amine N-[2-(Dimethylamino)ethyl]pyridin-2-amine
Molecular Weight ~209.3 g/mol 138.16 g/mol 179.3 g/mol
LogP ~1.5 (moderate lipophilicity) 0.9 (polar due to OEt) ~1.2 (balanced by dimethylamino group)
Hydrogen Bonding High (NH₂ and ether O) High (NH₂ and OEt) Moderate (NH₂ and tertiary amine)
Melting Point N/A 92–94°C (crystalline) Not reported

Notes:

  • The dimethylaminoethyl ether group likely increases solubility in aqueous media compared to purely hydrophobic substituents (e.g., vinyl or methyl groups).
  • Crystallinity may be lower than 4-ethoxypyridin-2-amine due to the flexible dimethylaminoethyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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